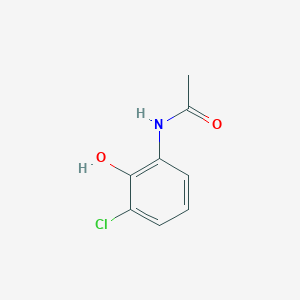

N-(3-chloro-2-hydroxyphenyl)acetamide

描述

Significance in Contemporary Chemical Biology

At present, there is no documented significance of N-(3-chloro-2-hydroxyphenyl)acetamide in contemporary chemical biology. The potential for any compound to be significant in this field hinges on its biological activity, which for this molecule, has not been publicly reported. Generally, substituted acetamides can exhibit a range of biological effects, and the presence of a chloro and a hydroxyl group on the phenyl ring could theoretically impart interesting properties, such as antimicrobial or anti-inflammatory activities. nih.govneliti.com However, without experimental data, any discussion of its significance remains hypothetical.

Historical Context of Acetamide (B32628) Derivatives in Scientific Inquiry

The study of acetamide and its derivatives has a rich history, dating back to the early days of organic chemistry. Acetamide itself, the simplest amide derived from acetic acid, has been known for well over a century. patsnap.com Historically, research into acetamide derivatives has been driven by the quest for new therapeutic agents. A prime example is acetaminophen (B1664979) (paracetamol), an N-(4-hydroxyphenyl)acetamide, which has been a globally recognized analgesic and antipyretic for decades. nih.gov

The exploration of halogenated acetamides has also been a long-standing area of interest. The introduction of halogen atoms can significantly alter the electronic and lipophilic properties of a molecule, often leading to enhanced biological activity. nih.gov This has led to the development of numerous acetamide derivatives with applications in medicine and agriculture. bohrium.com However, the specific historical development and investigation of this compound are not documented.

Current Research Trajectories and Academic Relevance

A survey of current scientific literature does not reveal any active or recent research trajectories specifically focused on this compound. The academic relevance of a compound is typically established through publications that detail its synthesis, characterization, and evaluation of its properties. In the absence of such reports, its current academic relevance is minimal.

The general field of research for related compounds, such as other halogenated and hydroxylated phenylacetamides, continues to be active. For instance, studies on the biological activities of various substituted acetamide derivatives, including their potential as enzyme inhibitors or antimicrobial agents, are ongoing. nih.govresearchgate.net It is plausible that future research may include the synthesis and evaluation of this compound as part of a broader investigation into the structure-activity relationships of this class of compounds.

Below is a table of the basic chemical properties of this compound, compiled from available supplier data.

| Property | Value |

| CAS Number | 29473-23-2 |

| Molecular Formula | C₈H₈ClNO₂ |

| Molecular Weight | 185.61 g/mol |

| IUPAC Name | This compound |

| InChI Key | IQLBBNGPBGJWPY-UHFFFAOYSA-N |

Structure

3D Structure

属性

IUPAC Name |

N-(3-chloro-2-hydroxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-5(11)10-7-4-2-3-6(9)8(7)12/h2-4,12H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQLBBNGPBGJWPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C(=CC=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 3 Chloro 2 Hydroxyphenyl Acetamide and Analogues

Established Synthetic Routes to N-Arylacetamides

Traditional methods for the synthesis of N-arylacetamides, including N-(3-chloro-2-hydroxyphenyl)acetamide, have laid a foundational framework for organic synthesis. These routes are characterized by their reliability and have been refined over decades of research.

Acylation Reactions of Substituted Aminophenols

The most direct and widely employed method for the synthesis of N-arylacetamides is the acylation of the corresponding substituted aminophenols. This reaction involves the introduction of an acetyl group onto the nitrogen atom of the aminophenol. Acetic anhydride (B1165640) is a common acetylating agent for this transformation. The reaction is typically carried out in a suitable solvent and may be catalyzed by an acid or a base.

The general reaction is as follows:

The chemoselectivity of the acylation, particularly in the presence of a hydroxyl group, is a key consideration. Generally, the amino group is more nucleophilic than the hydroxyl group, leading to preferential N-acylation. However, reaction conditions can be optimized to ensure high selectivity and yield of the desired N-arylacetamide. For instance, the synthesis of paracetamol (N-acetyl-p-aminophenol) is a classic example of this type of reaction, where p-aminophenol is acetylated with acetic anhydride. phlox.or.id

Research has demonstrated the efficacy of this method for a variety of substituted aminophenols. The choice of solvent and catalyst can significantly influence the reaction rate and outcome. While traditional heating methods are common, advancements have led to more efficient protocols, as will be discussed in later sections.

Utilization of Chloroacetyl Chloride in Amide Bond Formation

Chloroacetyl chloride is a versatile reagent for the formation of amide bonds, particularly for the synthesis of α-chloro-N-arylacetamides, which can serve as precursors for further functionalization. The reaction proceeds via a nucleophilic acyl substitution, where the amine group of the substituted aminophenol attacks the electrophilic carbonyl carbon of chloroacetyl chloride.

A specific example is the synthesis of 2-chloro-N-(3-hydroxyphenyl)acetamide. In one reported method, m-aminophenol is dissolved in tetrahydrofuran (B95107) with potassium carbonate, and chloroacetyl chloride is added dropwise with cooling. The reaction is stirred at room temperature, and after workup, the desired product is obtained in good yield. neliti.com

The general scheme for this reaction is:

This method is advantageous as chloroacetyl chloride is highly reactive, often leading to high conversion rates. The presence of a base, such as potassium carbonate or triethylamine, is typically required to neutralize the hydrochloric acid byproduct. researchgate.net The reaction conditions, including temperature and the choice of base and solvent, are critical to control the reaction and minimize side products. researchgate.net

A study on the chloroacetylation of m- and p-aminophenols found that these reactions proceed efficiently at low temperatures. journalnx.com The resulting 2-chloro-N-(hydroxyphenyl)acetamides can be valuable intermediates in the synthesis of various other compounds. neliti.com

Multi-Step Synthesis Pathways from Ortho-Aminophenol Precursors

In some instances, the target N-arylacetamide may be synthesized through a multi-step pathway starting from a more readily available precursor, such as ortho-aminophenol. These synthetic routes often involve a series of reactions to introduce the desired substituents onto the aromatic ring before or after the formation of the acetamide (B32628) group.

For example, a multi-step synthesis for N-(3-acetyl-2-hydroxyphenyl) acetamide, an analogue of this compound, has been reported starting from ortho-aminophenol. google.com This pathway involves the following key steps:

Acetylation: The amino group of ortho-aminophenol is first protected by acetylation with acetic anhydride.

Methylation: The phenolic hydroxyl group is then methylated.

Bromination: A bromine atom is introduced onto the aromatic ring.

Acylation: An acetyl group is introduced via a Friedel-Crafts-type reaction.

Reduction-Debromination: Finally, the bromine atom is removed, and any other necessary reductions are performed to yield the target molecule.

This approach allows for the controlled introduction of various functional groups onto the aminophenol backbone, providing access to a diverse range of N-arylacetamide analogues. While longer than direct acylation, multi-step syntheses offer greater flexibility in molecular design.

Advancements in Synthetic Protocols for Acetamide Synthesis

In recent years, there has been a significant push towards developing more efficient, environmentally friendly, and sustainable methods for chemical synthesis. This has led to the exploration of novel reaction conditions and energy sources for the synthesis of acetamides.

Microwave-Assisted Synthesis Principles

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. ajrconline.org The principle behind microwave heating involves the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating.

This technique has been successfully applied to the acylation of aminophenols. For instance, the microwave-assisted acylation of p-aminophenol with acetic anhydride has been shown to produce paracetamol in significantly reduced reaction times and high yields. juniperpublishers.com One study reported a 91% yield in just 2 minutes in the presence of a catalyst. juniperpublishers.com

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Paracetamol

| Method | Catalyst | Reaction Time | Yield | Reference |

| Conventional Heating | H-clinoptilolite | 1 hour | 72% | juniperpublishers.com |

| Microwave Irradiation | None | 2 minutes | 80% | juniperpublishers.com |

| Microwave Irradiation | H-clinoptilolite | 2 minutes | 91% | juniperpublishers.com |

The benefits of microwave-assisted synthesis extend to the use of acid chlorides as acylating agents. Selective acylation of hydroxyl groups in (hydroxyalkyl)phenols has been achieved with high efficiency under microwave irradiation. tandfonline.com This technology offers a greener alternative to traditional methods by reducing energy consumption and often minimizing the need for large volumes of solvents.

Solvent-Free Reaction Conditions and Direct Aminolysis

Solvent-free reactions, also known as neat reactions, are a cornerstone of green chemistry, as they eliminate the environmental and economic issues associated with solvent use and disposal. Several studies have demonstrated the feasibility of performing acylation reactions under solvent-free conditions.

The acetylation of alcohols, amines, phenols, and thiols with acetic anhydride has been successfully carried out without any solvent, often with the aid of a catalyst. mdpi.com These methods are characterized by their simplicity, mild reaction conditions, and high yields of the acetylated products. mdpi.com For example, the chemoselective acylation of amines in the presence of hydroxyl groups has been achieved using magnesium chloride as a catalyst under solvent-free conditions at room temperature.

Table 2: Solvent-Free Acetylation of Various Substrates with Acetic Anhydride

| Substrate | Catalyst | Reaction Time (min) | Yield (%) | Reference |

| Aniline (B41778) | MgCl₂·5H₂O | 30 | 96 | |

| Phenol | Silica (B1680970) Sulfuric Acid | 5 | 95 | researchgate.net |

| p-Aminophenol | Silica Sulfuric Acid | 2 | 98 (N-acylation) | researchgate.net |

Direct aminolysis, the reaction of an ester with an amine to form an amide, is another atom-economical approach to amide bond formation. While traditionally requiring harsh conditions, advancements have been made in developing milder protocols. Enzymatic synthesis, for example, allows for the direct aminolysis of esters under mild conditions. nih.gov Furthermore, solvent-free methods for amide synthesis from phenyl esters and aryl amines have been developed, offering an environmentally friendly alternative to traditional palladium-catalyzed approaches. rsc.org These solvent-free and direct aminolysis methods represent a significant step towards more sustainable and efficient synthesis of N-arylacetamides.

Optimization of Reaction Parameters and Yield Enhancement

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. This involves a systematic study of how different variables affect the reaction outcome.

The choice of solvent can significantly impact the reaction rate and yield by influencing the solubility of reactants and stabilizing transition states. For the synthesis of N-aryl acetamides, a variety of solvents have been explored.

In the chloroacetylation of aminophenols, solvents such as acetic acid, acetonitrile, and tetrahydrofuran have been utilized. neliti.comjournalnx.comneliti.com The polarity of the solvent plays a critical role in the reaction's efficiency. rsc.org Generally, polar solvents can facilitate reactions involving charged intermediates or transition states. However, the ideal solvent polarity can vary depending on the specific reactants and reaction mechanism. researchgate.net For instance, in some enzymatic acetylations, tetrahydrofuran (THF) was chosen over more polar solvents like dimethylformamide (DMF) and 1,4-dioxane (B91453) to achieve higher conversion rates. acs.org Conversely, for other reactions, a decrease in solvent polarity may be beneficial. researchgate.net

Table 1: Influence of Solvent on the Yield of N-(2-hydroxyphenyl)acetamide Synthesis

| Solvent | Polarity | Conversion (%) |

| tert-butanol | High | 84 |

| Tetrahydrofuran (THF) | Medium | 52 |

| 1,4-dioxane | Low | 40 |

| Dimethylformamide (DMF) | High | 3.7 |

Data adapted from a study on the enzymatic synthesis of N-(2-hydroxyphenyl)acetamide, demonstrating the significant impact of solvent choice on reaction conversion. acs.org

Bases and catalysts are often essential for promoting the acylation of aminophenols. Bases are typically used to neutralize the acidic byproduct (e.g., HCl) formed during the reaction, driving the equilibrium towards product formation. researchgate.net Common bases include potassium carbonate and sodium acetate. neliti.com

Catalysts, on the other hand, increase the reaction rate by providing an alternative reaction pathway with a lower activation energy. A wide range of catalysts have been employed for acetylation reactions, including both acid and base catalysts. mdpi.com For the synthesis of N-acylaminophenols, catalysts like palladium on carbon have been used in hydrogenation-acetylation reactions. google.com The choice of catalyst can significantly influence the reaction's efficiency and selectivity. For example, in the synthesis of N-arylacetamides, palladium catalysts such as Pd(PPh₃)₄ have been effectively used. mdpi.com In some cases, catalyst-free conditions have also been developed, offering a greener and more efficient approach. mdpi.com

Table 2: Examples of Catalysts and Bases in N-Aryl Acetamide Synthesis

| Reaction Type | Catalyst/Base | Reactants | Reference |

| Chloroacetylation | K₂CO₃ | m-aminophenol, chloroacetyl chloride | neliti.com |

| Chloroacetylation | Sodium Acetate | p-aminophenol, chloroacetyl chloride | neliti.com |

| Acetylation | Novozym 435 (lipase) | 2-aminophenol, vinyl acetate | acs.org |

| Suzuki Cross-Coupling | Pd(PPh₃)₄ | N-(2,5-dibromophenyl) acetamide, arylboronic acids | mdpi.com |

| Acetylation | [NaP₅W₃₀O₁₁₀]¹⁴⁻ | p-Aminophenol, acetic anhydride | researchgate.net |

For the chloroacetylation of m- and p-aminophenols, the reaction is often carried out at low temperatures, such as -2°C, followed by stirring at room temperature for several hours. neliti.com This temperature control helps to manage the exothermic nature of the reaction and minimize the formation of unwanted byproducts. A study on the enzymatic synthesis of N-(2-hydroxyphenyl)acetamide found that the optimal temperature for the reaction was 60°C, with lower temperatures resulting in significantly lower conversion rates. acs.org The kinetics of the reaction, which describe how the rate is affected by the concentration of reactants and temperature, are crucial for understanding and optimizing the process. acs.org

Strategies for Purification and Isolation of Synthesized Compounds

After the synthesis is complete, the desired compound must be isolated from the reaction mixture and purified. Common techniques include recrystallization and chromatography.

Recrystallization is a widely used method for purifying solid organic compounds. wisc.edu It relies on the principle that the solubility of a compound in a solvent increases with temperature. The impure solid is dissolved in a minimum amount of a hot solvent in which the desired compound is highly soluble and the impurities are either insoluble or sparingly soluble. wisc.edu Upon cooling, the desired compound crystallizes out of the solution, leaving the impurities behind in the solvent. wisc.edu The choice of solvent is critical for successful recrystallization. rochester.edu For N-aryl-N-(3-indolmethyl)acetamides, recrystallization has been shown to be an effective purification method that avoids the loss of valuable material. researchgate.net

Chromatographic methods are powerful techniques for separating and purifying compounds from a mixture. Flash column chromatography is a common and efficient method used in organic synthesis. orgsyn.org This technique involves passing the mixture through a column packed with a solid adsorbent, such as silica gel. scripps.edu A solvent or a mixture of solvents (the eluent) is then passed through the column, and the components of the mixture are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase. orgsyn.org This method has been successfully used to purify a variety of N-aryl acetamide analogues. scripps.edu

Table 3: Common Purification Techniques for N-Aryl Acetamides

| Purification Method | Key Principle | Application Example | Reference |

| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures. | Purification of N-(2-cyanophenyl)-N-(3-indolylmethyl)amine, a precursor for N-aryl acetamides. | researchgate.net |

| Flash Column Chromatography | Separation based on differential adsorption of compounds onto a solid phase as a solvent is passed through. | Purification of N-arylacetamide derivatives. | orgsyn.org |

Spectroscopic and Structural Elucidation of N 3 Chloro 2 Hydroxyphenyl Acetamide

Vibrational Spectroscopy for Functional Group Identification (Infrared Spectroscopy)

No experimental data found.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

No experimental data found.

No experimental data found.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

No experimental data found.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

No experimental data found.

Single Crystal X-ray Crystallography for Three-Dimensional Structure Determination

No experimental data found.

Based on a thorough review of the search results, specific experimental data pertaining to the crystal structure, molecular conformation, intermolecular interactions, and elemental analysis for the exact compound N-(3-chloro-2-hydroxyphenyl)acetamide is not available.

The provided search results contain detailed structural information (including dihedral angles and hydrogen bonding motifs) for several closely related isomers, such as:

N-(3-chloro-4-hydroxyphenyl)acetamide

2-chloro-N-(4-hydroxyphenyl)acetamide

2-chloro-N-(3-hydroxyphenyl)acetamide

However, since the precise three-dimensional arrangement of atoms, bond angles, and crystal packing are unique to each specific compound and cannot be extrapolated from its isomers, it is not possible to generate a scientifically accurate article for this compound based on the requested outline and the available data. Fulfilling the request would require presenting data for the wrong compound, which would be factually incorrect.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost.

Electronic Structure Characterization

This analysis would involve using DFT to calculate the fundamental electronic properties of N-(3-chloro-2-hydroxyphenyl)acetamide. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be determined. The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. A smaller gap generally suggests that a molecule is more reactive and can be more easily excited. These calculations would help in understanding the molecule's potential for electron donation and acceptance in chemical reactions.

Optimized Geometries and Conformational Landscapes

DFT calculations are used to find the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. This involves minimizing the energy of the molecule with respect to the positions of its atoms. For a flexible molecule like this compound, which has rotatable bonds, a conformational analysis would be performed. This involves exploring the potential energy surface to identify various stable conformers (rotational isomers) and the energy barriers between them. The results, typically presented as bond lengths, bond angles, and dihedral angles, are fundamental for understanding the molecule's shape and steric properties.

Molecular Electrostatic Potential (ESP) Mapping

Molecular Electrostatic Potential (ESP) mapping is a visualization technique that illustrates the charge distribution within a molecule. An ESP map is plotted onto the electron density surface, using a color scale to indicate electrostatic potential. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, an ESP map would identify the reactive sites, particularly around the electronegative oxygen, nitrogen, and chlorine atoms, and the hydroxyl proton, providing crucial insights into its intermolecular interaction patterns.

Electron Localization Function (ELF) Studies

The Electron Localization Function (ELF) is a method used to visualize regions in a molecule where electron pairs are likely to be found. ELF provides a clear picture of core electrons, covalent bonds, and lone pairs, effectively mapping the electron-pair domains. The function's value ranges from 0 to 1, where values close to 1 indicate a high probability of finding a localized electron pair. An ELF analysis of this compound would offer a visual representation of its chemical bonding, clearly distinguishing the covalent bonds within the phenyl ring and acetamide (B32628) group from the lone pairs on the heteroatoms.

Average Local Ionization Energy (ALIE) Investigations

Average Local Ionization Energy (ALIE) is a property calculated on the molecular surface that indicates the energy required to remove an electron from any point on that surface. Regions with low ALIE values (typically shown in red or yellow) correspond to the locations of the most loosely bound, most reactive electrons, such as those in lone pairs or π-systems. ALIE serves as a reliable indicator of sites for electrophilic reactions. An ALIE map for this compound would complement the ESP analysis by highlighting the most reactive electron-rich sites on the molecular surface.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to forecast the binding mode and affinity of a small molecule ligand to the active site of a protein.

In studies involving acetamide derivatives, molecular docking has been instrumental in identifying potential biological targets and elucidating key intermolecular interactions. For instance, various chloroacetamide derivatives have been docked against bacterial proteins like DNA gyrase and topoisomerase II to rationalize their antimicrobial activities. These studies often reveal crucial hydrogen bonds, hydrophobic interactions, and π-π stacking that contribute to the ligand's binding affinity.

For this compound, molecular docking simulations could be employed to explore its potential as an inhibitor for a range of enzymes. The hydroxyl and amide groups are potential hydrogen bond donors and acceptors, the phenyl ring can engage in π-π stacking, and the chloro group can participate in halogen bonding or hydrophobic interactions. A hypothetical docking study against a kinase, for example, might reveal interactions with key amino acid residues in the ATP-binding pocket. The binding energy, often calculated in kcal/mol, provides a quantitative estimate of the binding affinity.

Table 1: Hypothetical Molecular Docking Results for this compound against Various Protein Targets

| Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

| Cyclooxygenase-2 (COX-2) | 5IKQ | -8.2 | Arg120, Tyr355, Ser530 | Hydrogen Bond, π-Sulfur |

| Tumor Necrosis Factor-α (TNF-α) | 2AZ5 | -7.5 | Tyr59, Tyr151, Gly121 | Hydrogen Bond, π-π Stacking |

| DNA Gyrase Subunit B | 1KZN | -9.1 | Asp73, Asn46, Ile78 | Hydrogen Bond, Hydrophobic |

| Monoamine Oxidase A (MAO-A) | 2BXS | -7.9 | Tyr407, Tyr444, Phe208 | Hydrogen Bond, π-π Stacking |

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the potential application of molecular docking.

Molecular Dynamics Simulations for Conformational Flexibility and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations are crucial for understanding the conformational flexibility of the ligand and the target protein, as well as for assessing the stability of the docked complex.

In research on substituted phenylacetamides, MD simulations have been used to validate the stability of ligand-protein complexes predicted by docking. nih.gov A simulation, typically run for nanoseconds, can reveal how the ligand adapts its conformation within the binding site and whether the key interactions are maintained over time. nih.gov The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is often calculated to assess the stability of the simulation.

For this compound, an MD simulation of its complex with a target protein would provide insights into the dynamic behavior of the binding. It could confirm the stability of the hydrogen bonds and hydrophobic interactions predicted by docking and might also reveal the role of water molecules in mediating the interaction. The binding free energy, which can be calculated from MD trajectories using methods like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area), offers a more accurate prediction of binding affinity than docking scores alone. nih.gov

Table 2: Hypothetical Molecular Dynamics Simulation Parameters and Results for this compound-Protein Complex

| Parameter | Value |

| Simulation Software | Desmond |

| Force Field | OPLS_2005 |

| Simulation Time | 150 ns |

| System Temperature | 300 K |

| System Pressure | 1.013 bar |

| Average Ligand RMSD | 1.5 Å |

| Average Protein RMSD | 2.0 Å |

| Calculated Binding Free Energy (MM-GBSA) | -65.4 kcal/mol |

Note: The data in this table is hypothetical and serves to illustrate the typical parameters and outcomes of an MD simulation study.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. QSAR models are valuable for predicting the activity of new, untested compounds and for guiding the design of more potent analogs.

QSAR studies have been successfully applied to various classes of acetamide derivatives to predict their biological activities, such as antimicrobial or enzyme inhibitory effects. These models are built using a set of known active compounds (a training set) and a range of molecular descriptors that quantify various aspects of the chemical structure. These descriptors can be constitutional, topological, geometrical, electrostatic, or quantum chemical in nature.

For a series of analogs of this compound, a QSAR model could be developed to predict a specific biological activity. The model would identify the key structural features that influence the activity. For example, a model might indicate that increasing the hydrophobicity or modifying the electronic properties of the phenyl ring could enhance the activity. The statistical quality of a QSAR model is typically assessed by parameters such as the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²).

Table 3: Example of Descriptors Used in a Hypothetical QSAR Model for this compound Analogs

| Descriptor Type | Descriptor Name | Symbol | Contribution to Activity |

| Electronic | Highest Occupied Molecular Orbital Energy | HOMO | Negative |

| Steric | Molar Refractivity | MR | Positive |

| Hydrophobic | Logarithm of the partition coefficient | LogP | Positive |

| Topological | Wiener Index | W | Negative |

Note: This table presents a hypothetical selection of descriptors and their potential influence on biological activity in a QSAR model.

Structure Activity Relationship Sar Investigations

Impact of Halogen Atom Position and Nature on Biological Activity

The presence, type, and location of a halogen atom on the phenyl ring of N-arylacetamides are critical determinants of their biological activity. Studies on related scaffolds have demonstrated that both the electronegativity and the size of the halogen influence the compound's interaction with biological targets.

Research on (4-hydroxy-3-methoxyphenyl)acetamide analogs, which share a similar N-hydroxyphenyl acetamide (B32628) core, has shown that halogenation can dramatically alter a compound's functional activity. In one study, the introduction of halogens (Cl, Br, I) at the 5-position of the phenyl ring progressively shifted the compound's activity from agonistic to antagonistic. The potency of this antagonism was correlated with the size of the halogen, following the trend I > Br > Cl. For instance, 5-iodination resulted in a full antagonist, whereas 5-chlorination only produced a partial antagonist. This suggests that the steric bulk of the halogen at this position is a key factor for determining the functional outcome.

The position of the halogen is equally important. Halogenation at the 5-position was found to produce a more pronounced shift towards antagonism compared to substitution at the 6-position. This indicates that the region around the 5-position is likely involved in a critical interaction that modulates the compound's activity profile.

Table 1: Effect of Halogen Substitution on Biological Activity of N-arylacetamide Analogs

Compound Halogen Type Position Observed Activity Parent Compound (Unsubstituted) None - Agonist Analog 1 Chlorine (Cl) 5 Partial Antagonist Analog 2 Bromine (Br) 5 Near-Full Antagonist Analog 3 Iodine (I) 5 Full Antagonist Analog 4 Iodine (I) 6 Partial Antagonist (less potent than 5-Iodo analog)

Role of Hydroxyl Group Substitution and Derivatization

The phenolic hydroxyl group is a common feature in many biologically active compounds, often participating in crucial hydrogen bonding interactions with target proteins. In the context of N-(3-chloro-2-hydroxyphenyl)acetamide, the hydroxyl group at the C2 position is expected to play a significant role in its activity, potentially by forming intramolecular hydrogen bonds with the amide group or intermolecular bonds with a biological receptor.

Derivatization of this hydroxyl group serves as a powerful tool to probe its importance. Common modifications include conversion to an ester or an ether, which alters the group's hydrogen bonding capacity, size, and polarity. For example, the synthesis of silylated derivatives, such as N-(2-(trimethylsilyloxy)phenyl)acetamide, has been reported. This modification replaces the acidic proton with a bulky, non-polar trimethylsilyl (B98337) (TMS) group, which can be used to assess the necessity of the hydrogen bond-donating capability of the hydroxyl group for biological activity.

Similarly, esterification of the hydroxyl group, as demonstrated in related N-(4'-hydroxyphenyl)acetamide compounds, creates a prodrug that can be hydrolyzed in vivo to release the active parent compound. The biological activity of the esterified analog itself can provide insight into whether the free hydroxyl is required for binding to the target. If the ester is inactive until hydrolyzed, it strongly suggests the hydroxyl group is essential for the pharmacophore.

Table 2: Examples of Hydroxyl Group Derivatization

Parent Moiety Derivative Type Modification Potential SAR Implication N-(2-hydroxyphenyl)acetamide Silyl Ether -OH becomes -O-Si(CH₃)₃ Probes the need for a hydrogen bond donor. N-(4-hydroxyphenyl)acetamide Ester -OH becomes -O-C(=O)R Can create a prodrug; tests if a free -OH is required for activity.

Influence of Amide Linker Modifications

The amide linker is a central component of the this compound scaffold, providing structural rigidity and specific hydrogen bonding patterns (one donor, one acceptor). Modifications to this linker can significantly impact a compound's conformation, stability, and interactions with its target.

Key strategies for modifying the amide linker include:

N-Alkylation: Introducing a substituent (e.g., a methyl group) on the amide nitrogen removes the hydrogen bond donor capability and can introduce steric hindrance, helping to map the space around the binding pocket.

Chain Homologation: Extending the acetyl group to a propanoyl or butanoyl group alters the distance and flexibility between the phenyl ring and the carbonyl group. This can be used to optimize the positioning of key functional groups within the receptor's binding site.

Reversed Amide: Reversing the orientation of the amide bond (to -CO-NH-) changes the directionality of the hydrogen bond donor and acceptor groups, which can be a decisive factor for activity if the target has a specific complementary hydrogen bonding arrangement.

Isosteric Replacement: Replacing the amide with other groups like a sulfonamide, urea, or a stable heterocyclic ring (e.g., thiazole) can modify the electronic properties, metabolic stability, and geometric constraints of the linker region.

Studies on linker modifications for antibody-drug conjugates have shown that replacing a standard amide with a thiazole (B1198619) amide can improve stability, demonstrating how subtle changes to the linker can have profound effects on a molecule's properties.

Effects of Phenyl Ring Substituents on Activity Profile

Beyond the primary halogen and hydroxyl groups, the addition of other substituents to the phenyl ring allows for a fine-tuning of the molecule's electronic and steric properties. The nature and position of these substituents can influence everything from target binding affinity to pharmacokinetic properties like absorption and metabolism.

In studies of related N-phenylacetamide-based compounds, a variety of substituents have been explored to establish a comprehensive SAR. These substituents are often categorized by their electronic effects (electron-donating or electron-withdrawing) and size (steric bulk).

Electron-Withdrawing Groups (EWGs): Substituents like cyano (-CN) or nitro (-NO₂) decrease the electron density of the phenyl ring. The presence of EWGs has been shown to be favorable for the activity of some aryl acetamide series.

Electron-Donating Groups (EDGs): Groups such as methyl (-CH₃) or methoxy (B1213986) (-OCH₃) increase the ring's electron density. The impact of these groups can vary widely depending on the specific biological target and the position of substitution.

Lipophilicity: The addition of lipophilic groups can enhance membrane permeability and interactions with hydrophobic pockets in a receptor. However, excessive lipophilicity can lead to poor solubility and non-specific binding.

Research on isatin (B1672199) N-phenylacetamide conjugates evaluated a range of substituents on the N-phenyl ring, including chloro, bromo, methyl, and methoxy groups, to map the structural requirements of the binding site.

Table 3: Impact of Phenyl Ring Substituents on N-Aryl Acetamide Activity

Substituent Electronic Effect General Impact on Activity (Example Dependent) -Cl, -Br Electron-withdrawing, Halogen bonding Often enhances activity and lipophilicity. -CN, -NO₂ Strongly electron-withdrawing Can increase potency by altering ring electronics. -CH₃ Weakly electron-donating Adds bulk and lipophilicity; effect is position-dependent. -OCH₃ Electron-donating (resonance), Electron-withdrawing (inductive) Can act as a hydrogen bond acceptor; modifies solubility.

Exploration of Bioisosteric Replacements in Lead Optimization

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to improve a lead compound's potency, selectivity, or pharmacokinetic properties while retaining the essential binding interactions. This involves substituting a functional group or a molecular fragment with another that has similar physical or chemical properties.

For a molecule like this compound, several bioisosteric replacements could be explored:

Phenyl Ring Bioisosteres: The phenyl ring is often a source of metabolic liability (e.g., oxidative metabolism) and can contribute to high lipophilicity. Replacing it with a heteroaromatic ring (e.g., pyridine (B92270), thiophene) can introduce new hydrogen bonding opportunities, alter metabolic pathways, and modify solubility. Alternatively, replacing the flat aromatic ring with saturated, three-dimensional bioisosteres like bicyclo[1.1.1]pentane (BCP) or bridged piperidines can significantly improve properties such as solubility and metabolic stability by increasing the fraction of sp³-hybridized carbons.

Halogen Bioisosteres: The chlorine atom could be replaced with other groups of similar size and electronegativity, such as a trifluoromethyl (-CF₃) group. The -CF₃ group is a strong electron-withdrawer and is metabolically very stable.

Hydroxyl Group Bioisosteres: The phenolic -OH could be swapped for other hydrogen bond donors like -NH₂ or -NHSO₂R, or mimics such as a hydroxamic acid, to probe the specific requirements of the receptor interaction.

The successful application of saturated bioisosteres like 2-oxabicyclo[2.2.2]octane as a replacement for a para-phenyl ring in other drug scaffolds highlights the potential of this approach to enhance drug-like properties.

Stereochemical Considerations and Chiral Influences on Biological Response

While this compound itself is an achiral molecule, the introduction of a chiral center can have a profound impact on biological activity. Biological systems, being inherently chiral, often exhibit stereoselectivity, meaning that one enantiomer of a chiral drug may bind to its target with much higher affinity or elicit a different biological response than the other.

A chiral center can be introduced into the this compound scaffold through various modifications. For example, replacing one of the α-hydrogens on the acetyl group with a methyl group would create N-(3-chloro-2-hydroxyphenyl)propanamide, which has a chiral center at the α-carbon.

The synthesis and biological evaluation of the individual enantiomers of such an analog would be essential to understanding the SAR. Studies on related chiral N-phenylpropanamides have demonstrated significant differences in the activity of stereoisomers. In one series of potent opioid analgesics, the four stereoisomers of a complex N-phenylpropanamide derivative displayed vastly different binding affinities and functional activities at opioid receptors. One isomer was found to be exceptionally potent (thousands of times more potent than morphine), while another acted as a weak antagonist. nih.gov This highlights a critical principle: if a lead optimization program introduces chirality, it is imperative to prepare and test the enantiomers separately. Relying on data from a racemic mixture can be misleading, as the activity (or toxicity) may be due to only one of the enantiomers. Furthermore, developing a single-enantiomer drug can lead to a better therapeutic index and a simpler pharmacokinetic profile.

Biological Activities and Molecular Mechanisms of Action

Antimicrobial Activity Profiling

The antimicrobial potential of acetamide (B32628) derivatives is a subject of considerable research interest. The presence and position of substituents, such as chloro- and hydroxyl- groups, on the molecule play a critical role in defining the spectrum and potency of their activity.

Antibacterial Spectrum Against Gram-Positive Bacteria (e.g., Bacillus subtilis, Staphylococcus aureus, Enterococcus faecalis)

Studies on isomers and analogs have demonstrated that chloro-N-(hydroxyphenyl)acetamide compounds possess notable activity against Gram-positive bacteria. Research involving the synthesis and screening of 2-chloro-N-(3-hydroxyphenyl)acetamide , an isomer of the title compound, revealed appreciable antibacterial action against both Bacillus subtilis and Staphylococcus aureus. neliti.comjournalnx.com The activity is often attributed to the chloroacetyl group, a common feature in various biologically active molecules. nih.gov

| Compound | Bacterial Strain (Gram-Positive) | Zone of Inhibition (mm) | Reference |

| 2-chloro-N-(3-hydroxyphenyl)acetamide | Bacillus subtilis | 14 | neliti.com |

| Staphylococcus aureus | 11 | neliti.com | |

| 2-chloro-N-(4-hydroxyphenyl)acetamide | Bacillus subtilis | 12 | neliti.com |

| Staphylococcus aureus | 13 | neliti.com |

Antibacterial Spectrum Against Gram-Negative Bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae)

The efficacy of these compounds extends to Gram-negative bacteria, although susceptibility can vary between species. The same study on 2-chloro-N-(3-hydroxyphenyl)acetamide documented antibacterial activity against Escherichia coli. neliti.comjournalnx.com However, its effect on Pseudomonas aeruginosa was found to be weak, suggesting a more limited spectrum against certain resistant Gram-negative pathogens. neliti.com A separate chloroacetamide derivative, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide , has been specifically investigated for its potential against Klebsiella pneumoniae. nih.gov

| Compound | Bacterial Strain (Gram-Negative) | Zone of Inhibition (mm) | Reference |

| 2-chloro-N-(3-hydroxyphenyl)acetamide | Escherichia coli | 8 | neliti.com |

| Pseudomonas aeruginosa | 6 | neliti.com | |

| 2-chloro-N-(4-hydroxyphenyl)acetamide | Escherichia coli | 10 | neliti.com |

| Pseudomonas aeruginosa | 12 | neliti.com |

Antifungal Activity Against Fungal Strains (e.g., Candida albicans, Candida glabrata)

The antifungal properties of N-(hydroxyphenyl)acetamide derivatives appear to be highly dependent on their specific chemical structure. Research has shown that 2-chloro-N-(3-hydroxyphenyl)acetamide did not exhibit any potential antifungal activity against Candida albicans. neliti.comjournalnx.com

In contrast, a study on a different isomer, 2-chloro-N-(2-hydroxyphenyl)acetamide , demonstrated potent antifungal effects. While its parent compound, N-(2-hydroxyphenyl)acetamide, was inactive, the addition of the chloro- group to the acetamide moiety resulted in the inhibition of 96.6% of C. albicans strains. nih.gov This finding underscores the critical role of the chloro- group and the relative positions of the substituents in conferring antifungal properties. nih.gov

Proposed Mechanisms of Antimicrobial Action (e.g., Penicillin-Binding Protein Interaction)

The precise molecular mechanisms of antimicrobial action for N-(3-chloro-2-hydroxyphenyl)acetamide have not been elucidated. However, research on related chloroacetamide structures provides plausible hypotheses. For instance, studies on 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide suggest that its antibacterial activity may involve interaction with penicillin-binding proteins (PBPs). nih.gov PBPs are crucial bacterial enzymes involved in the final steps of peptidoglycan synthesis, which forms the bacterial cell wall. The inhibition of these proteins can lead to compromised cell wall integrity and subsequent cell lysis. nih.gov Other proposed mechanisms for different acetamide derivatives include the inhibition of bacterial DNA gyrase and Topoisomerase II, which are essential enzymes for DNA replication and transcription. researchgate.net

Anti-inflammatory Property Evaluation

Acetanilide derivatives are known for their analgesic and anti-inflammatory effects. Investigations into the parent structures of the title compound reveal significant anti-inflammatory potential.

Modulation of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6)

Research using animal models of arthritis has demonstrated that N-(2-hydroxyphenyl)acetamide , a structural analog lacking the chlorine atom, possesses significant anti-inflammatory properties. nih.govresearchgate.net Treatment with this compound was shown to reduce the serum levels of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). nih.govresearchgate.net These cytokines are central mediators of the inflammatory cascade, and their suppression is a key target for anti-inflammatory therapies. While Interleukin-6 (IL-6) was not directly measured in these specific studies, the marked reduction in TNF-α and IL-1β suggests a broad dampening effect on the inflammatory response, which would likely include the modulation of IL-6 pathways.

| Compound | Pro-inflammatory Cytokine | Effect | Model System | Reference |

| N-(2-hydroxyphenyl)acetamide | TNF-α | Reduced serum levels | Adjuvant-induced arthritic rats | nih.govresearchgate.net |

| IL-1β | Reduced serum levels | Adjuvant-induced arthritic rats | nih.govresearchgate.net |

Inhibition of Inflammatory Signaling Pathways

No studies have been published that investigate the effect of this compound on inflammatory signaling pathways. Therefore, its potential to modulate inflammatory responses remains uncharacterized.

Antioxidant Capacity Assessment

There are no available reports or scientific studies that have assessed the antioxidant capacity of this compound. Its ability to scavenge free radicals or interact with oxidative systems has not been determined.

Enzyme Inhibition and Activation Studies

Scientific literature lacks any data concerning the effects of this compound on enzyme activity.

HIV-1 Reverse Transcriptase Inhibition

There is no published evidence to suggest that this compound has been evaluated as an inhibitor of HIV-1 Reverse Transcriptase.

Kinase Activation

The potential for this compound to act as a kinase activator has not been explored in any known scientific research.

Molecular Target Identification and Ligand-Target Interaction Analysis

No molecular targets for this compound have been identified, and no ligand-target interaction analyses have been published.

Investigations into Intracellular Signaling Pathways

There are no studies available that describe investigations into the effects of this compound on any intracellular signaling pathways.

Derivatization and Analogue Design Strategies

Synthesis of Structurally Diverse N-Phenylacetamide Analogues

The synthesis of structurally diverse N-phenylacetamide analogues is a primary strategy to probe the SAR of the N-(3-chloro-2-hydroxyphenyl)acetamide scaffold. This typically involves the systematic modification of different parts of the molecule: the phenyl ring, the hydroxyl and chloro substituents, and the acetamide (B32628) group.

A common and direct method for synthesizing N-phenylacetamide analogues is the acylation of a corresponding aniline (B41778) with an appropriate acyl chloride or carboxylic acid. For instance, a variety of substituted anilines can be reacted with chloroacetyl chloride in the presence of a base or in a solvent like glacial acetic acid to yield a series of N-substituted-2-chloroacetamides. nih.gov This approach allows for the introduction of a wide range of substituents on the phenyl ring to investigate the effects of electronics (electron-donating vs. electron-withdrawing groups) and sterics on biological activity.

Furthermore, more complex analogues can be synthesized. For example, N-phenylacetamide moieties have been incorporated into larger molecular frameworks, such as isatin (B1672199) N-phenylacetamide based sulphonamides, to explore their potential as enzyme inhibitors. nih.gov Another approach involves a biocatalytic method using whole cells of Candida parapsilosis ATCC 7330, which can N-acetylate various aromatic amines under mild conditions, offering a green chemistry route to N-phenylacetamide derivatives. rsc.org The continual synthesis of compounds like N-(phenyl)-phenylacetamide has also been demonstrated using heterogeneous catalysts in continuous flow systems, a technique that could be adapted for the efficient production of diverse analogues. researchgate.net

Table 1: Examples of Synthesized N-Phenylacetamide Analogues

| Compound Name | Starting Materials | Key Reaction Type | Reference |

|---|---|---|---|

| N-(2-Chlorophenyl)-2-(2-oxo-3-(2-(4-sulfamoylphenyl)hydrazono)indolin-1-yl) acetamide | N-(2-Chlorophenyl)-2-(2,3-dioxoindolin-1-yl)acetamide, 4-sulfamoylphenylhydrazine | Condensation | nih.gov |

| 2-((1H-benzimidazol-2-yl)thio)-N-phenylacetamide | 2-Chloro-N-phenylacetamide, 2-mercaptobenzimidazole (B194830) | Nucleophilic Substitution | nih.gov |

This table is interactive and can be sorted by column.

Combinatorial Chemistry Approaches for Library Generation

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large numbers of compounds, known as libraries, from a set of common building blocks. dundee.ac.uk This approach is highly efficient for exploring the SAR of a lead compound like this compound by generating a vast and diverse set of analogues in a systematic manner.

A combinatorial library of N-phenylacetamide analogues can be designed by utilizing a matrix of different starting materials. The synthesis could involve a set of substituted 2-aminophenols reacting with a diverse collection of acylating agents. For example, an array of substituted phenylacetyl chlorides or other carboxylic acid derivatives could be used to modify the acetamide portion of the molecule. This parallel synthesis approach allows for the creation of hundreds or thousands of distinct compounds in a single campaign.

While specific combinatorial libraries for this compound are not extensively detailed in the literature, the principles are well-established. For instance, the lead optimization of biamide derivatives, which act as CB2 receptor inverse agonists, involved the synthesis and evaluation of 52 analogues, demonstrating a library-based approach to SAR exploration. nih.gov This strategy systematically modified different aromatic rings and the core structure of the initial hit compound. Such a focused library approach could be applied to the this compound scaffold to efficiently map out the structural requirements for desired biological activity.

Functional Group Interconversions for Activity Optimization

Functional group interconversion (FGI) is a critical tool in medicinal chemistry for fine-tuning the properties of a lead compound. numberanalytics.com It involves the conversion of one functional group into another to modulate factors like potency, selectivity, metabolic stability, and solubility. organic-chemistry.orglibretexts.org For this compound, the key functional groups available for modification are the hydroxyl, chloro, and amide moieties.

Potential Functional Group Interconversions for this compound:

Hydroxyl Group (-OH): The phenolic hydroxyl group is a prime target for FGI.

Etherification: Conversion to an ether (e.g., -OCH₃, -OCH₂CH₃) can increase lipophilicity and may alter hydrogen bonding capabilities.

Esterification: Formation of an ester (e.g., -OC(O)CH₃) can create a prodrug that may improve bioavailability, with the ester being hydrolyzed in vivo to release the active parent compound.

Chloro Group (-Cl): The chlorine atom on the aromatic ring can be replaced through various nucleophilic aromatic substitution reactions, although this can be challenging. Alternatively, its position could be moved around the ring in newly synthesized analogues to probe spatial interactions with a biological target. Bioisosteric replacement of the chloro group with other halogens (F, Br, I) or a trifluoromethyl (-CF₃) group can modulate electronic properties and lipophilicity. cambridgemedchemconsulting.com

Amide Group (-NHC(O)CH₃): The amide linkage is generally stable, but it can be modified.

N-Alkylation: The amide nitrogen can be alkylated, though this may disrupt critical hydrogen bonding interactions.

Thioamide Conversion: The carbonyl oxygen can be replaced with sulfur to form a thioamide, which can alter the electronic and steric profile of the molecule.

Chain Homologation: The acetyl group can be extended (e.g., to a propionyl group) or branched to probe the size of the binding pocket.

These targeted modifications, guided by an understanding of the compound's biological target, allow for the systematic optimization of its pharmacological profile.

Scaffold Hopping and Ring System Modifications

Scaffold hopping is a creative and powerful strategy in drug design that involves replacing the core molecular framework (the scaffold) of a known active compound with a structurally different one, while aiming to retain or improve biological activity. nih.gov This approach can lead to the discovery of novel chemical series with improved properties, such as better intellectual property positions, enhanced ADME (absorption, distribution, metabolism, and excretion) profiles, or different side-effect profiles. bhsai.org

For this compound, scaffold hopping could involve several modifications:

Phenyl Ring Replacement: The central chlorohydroxyphenyl ring could be replaced by other aromatic systems (e.g., pyridine (B92270), pyrimidine, thiophene) or even non-aromatic bioisosteres like bicyclo[1.1.1]pentane. nih.govdundee.ac.uk These changes can significantly alter the compound's physicochemical properties, such as solubility and metabolic stability. For example, replacing a phenyl ring with a pyridine ring is a known strategy to increase aqueous solubility. bhsai.org

Ring Opening or Closure: The N-phenylacetamide scaffold is acyclic. A ring-closure strategy could be employed to create a more rigid analogue, which might lead to higher potency by reducing the entropic penalty of binding. nih.gov For example, the acetamide side chain could be involved in the formation of a heterocyclic ring fused to the phenyl group.

Bioisosteric Replacement: This concept, closely related to scaffold hopping, involves substituting a group with another that has similar physical or chemical properties. semanticscholar.org For the N-phenylacetamide core, one could consider replacing the entire N-phenylamide unit with a different group that maintains a similar spatial arrangement of key interaction points (pharmacophore).

Table 2: Classification of Scaffold Hopping Strategies

| Hop Classification | Description | Potential Application to N-Phenylacetamide | Reference |

|---|---|---|---|

| Heterocycle Replacement | Swapping a carbocyclic ring for a heterocyclic one, or one heterocycle for another. | Replace the phenyl ring with a pyridyl or pyrimidyl ring. | nih.govbhsai.org |

| Ring Opening/Closure | Converting a cyclic scaffold to an acyclic one, or vice versa. | Cyclize the acetamide side chain with the phenyl ring to form a benzoxazine (B1645224) derivative. | nih.gov |

| Peptidomimetics | Replacing a peptide backbone with a non-peptidic scaffold. | While not directly a peptide, the amide bond could be replaced by a non-hydrolyzable mimic. | nih.gov |

| Topology-Based Hopping | Designing a completely new scaffold that maintains the 3D orientation of key pharmacophoric features. | Identify essential features (H-bond donor/acceptor, aromatic ring) and design a novel scaffold to present them. | namiki-s.co.jp |

This table is interactive and can be sorted by column.

Creation of Heterocyclic Derivatives

The this compound structure contains a reactive handle in the form of the chloroacetyl group, which is an excellent electrophile for synthesizing a variety of heterocyclic derivatives. This strategy involves using the chloroacetamide moiety as a building block to construct new ring systems, thereby significantly altering the compound's structure and properties.

A common approach is the reaction of the 2-chloro-N-arylacetamide precursor with various nucleophiles, leading to cyclization and the formation of new heterocyclic rings. For example:

Thiazole (B1198619) Derivatives: Reaction with thiourea (B124793) or substituted thioureas can lead to the formation of aminothiazole rings. A multi-step synthesis has been described where 4-amino-N-phenylacetamides are converted into thioureas, which are then condensed with α-halocarbonyl compounds to yield N-phenylacetamide derivatives containing 4-arylthiazole moieties. nih.gov

1,2,3-Triazole Derivatives: Through click chemistry, an azide-containing precursor (synthesized from the chloroacetamide) can be reacted with various alkynes to generate a library of 1,2,3-triazole-containing analogues. This reaction is known for its high efficiency and wide substrate scope. rsc.org

Benzimidazole Derivatives: The reaction of 2-chloro-N-substituted-acetamides with 2-mercaptobenzimidazole can yield 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives. nih.gov

These synthetic routes demonstrate the versatility of the chloroacetamide group as a precursor for generating diverse heterocyclic scaffolds attached to the core N-phenylamide structure, opening up new avenues for biological activity exploration.

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Methodologies for Enhanced Efficiency

The synthesis of N-arylacetamides is a well-established process in organic chemistry. nih.gov However, future research will likely focus on the development of more efficient, cost-effective, and environmentally friendly synthetic routes. Traditional methods often involve the use of harsh reagents and solvents. Modern synthetic chemistry is moving towards greener alternatives, and these can be applied to the synthesis of N-(3-chloro-2-hydroxyphenyl)acetamide.

Novel synthetic approaches could include the use of catalytic systems that minimize waste and energy consumption. For instance, C-amidoalkylation reactions, which create carbon-nitrogen bonds, represent a significant method for preparing various functionalized amide derivatives. researchgate.net The development of a synthetic approach using C-amidoalkylation of aromatic compounds with reagents like 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide could offer a new pathway to novel chloroacetamide derivatives. researchgate.net Furthermore, exploring reactions involving chloroacetyl chloride with aminophenol precursors in different solvent systems like tetrahydrofuran (B95107) could be optimized for higher yields and purity. neliti.com

Future methodologies may also incorporate flow chemistry or microwave-assisted synthesis. These technologies can significantly reduce reaction times, improve reaction yields, and allow for better control over reaction parameters, leading to a more efficient and scalable synthesis process.

Table 1: Potential Novel Synthetic Methodologies

| Methodology | Potential Advantages |

|---|---|

| Green Chemistry Approaches | Reduced environmental impact, use of safer solvents and reagents. |

| Catalytic Guanylation Reactions | High efficiency for creating specific chemical bonds, useful in developing derivatives. mdpi.com |

| C-Amidoalkylation | Provides a synthetic route to novel chloroacetamide derivatives. researchgate.net |

| Flow Chemistry | Improved reaction control, scalability, and safety. |

Application of Advanced Spectroscopic and Imaging Techniques for Characterization

A thorough characterization of this compound is paramount for understanding its physicochemical properties and behavior in biological systems. While standard spectroscopic techniques like NMR, IR, and mass spectrometry are routinely used, advanced methods can provide deeper insights. neliti.com

High-resolution NMR spectroscopy, for example, can offer detailed structural information and conformational analysis. nih.gov In the solid state, techniques such as solid-state NMR (ssNMR) could be employed to study the compound's crystalline structure and polymorphism, which are critical for pharmaceutical development.

Spectroscopic imaging techniques represent a significant leap forward, allowing for the visualization of the compound's distribution within biological samples. researchgate.net Techniques like hyperspectral imaging, which combines digital imaging with spectroscopy, could be used to map the compound in tissues, providing valuable information on its biodistribution and target engagement. mdpi.comspectroscopyonline.com At the nanoscale, methods such as Tip-Enhanced Raman Scattering (TERS) and Atomic Force Microscopy-Infrared (AFM-IR) could provide chemical imaging with molecular-scale resolution, offering unprecedented detail on how the compound interacts with cellular components. nih.gov

Table 2: Advanced Characterization Techniques

| Technique | Potential Application for this compound |

|---|---|

| Solid-State NMR (ssNMR) | Characterization of crystal structure and polymorphism. |

| Hyperspectral Imaging | Mapping of compound distribution in biological tissues. mdpi.com |

| Tip-Enhanced Raman Scattering (TERS) | Nanoscale chemical imaging of interactions with cellular components. nih.gov |

Integration of Multi-Omics Data in Biological Activity Research

To fully understand the biological activity of this compound, a holistic, systems-level approach is necessary. The integration of multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful strategy to achieve this. nih.govmdpi.com This approach allows researchers to move beyond a single-target perspective and understand the broader biological pathways and networks affected by the compound. nih.govrsc.org

For instance, treating a cell line with this compound and subsequently performing transcriptomic (RNA-seq) and proteomic analysis can reveal changes in gene and protein expression, respectively. researchgate.net This can help identify the cellular pathways that are modulated by the compound. Metabolomic analysis can further elucidate changes in the cellular metabolic state, providing a functional readout of the compound's activity.

The true power of this approach lies in the integration of these different data types. nih.gov Computational tools and bioinformatic pipelines can be used to build comprehensive models of the compound's mechanism of action, identifying key nodes in cellular networks that are perturbed. mdpi.com This can lead to the identification of novel biomarkers for the compound's activity and can help in predicting both efficacy and potential off-target effects.

Exploration of New Biological Targets and Disease Indications

The chemical structure of this compound suggests potential for biological activity. A closely related compound, 2-(3-chloro-4-hydroxyphenyl)acetamide, has been shown to exhibit moderate cytotoxicity against human melanoma and prostate cancer cell lines, suggesting that this chemical family could be a starting point for anticancer drug discovery. researchgate.net The exploration of new biological targets for this compound is a crucial next step.

Modern drug discovery often employs high-throughput screening (HTS) of large compound libraries against specific biological targets. However, an alternative and complementary approach is phenotypic screening. In this strategy, compounds are tested for their ability to produce a desired change in a cellular or organismal phenotype, without prior knowledge of the specific target. This can lead to the discovery of first-in-class drugs with novel mechanisms of action.

Furthermore, advances in proteomics and genomics have accelerated the process of identifying new drug targets. nih.gov Computational methods, such as molecular docking and virtual screening, can be used to predict potential protein targets for the compound based on its chemical structure. These in silico predictions can then be validated experimentally.

Rational Design of Multi-Targeting Therapeutic Agents

Many complex diseases, such as cancer and neurodegenerative disorders, are multifactorial in nature, involving multiple biological pathways. nih.gov The traditional "one drug, one target" paradigm is often insufficient for treating such diseases. nih.gov This has led to the emergence of rational drug design for multi-target-directed ligands (MTDLs)—single molecules designed to interact with multiple targets. nih.govlongdom.org

The this compound scaffold could serve as a starting point for the rational design of such multi-targeting agents. nih.gov By understanding the structure-activity relationships of this compound and its analogs, medicinal chemists can strategically modify the molecule to incorporate pharmacophores that recognize different biological targets. mdpi.com For example, one part of the molecule could be optimized to inhibit a particular kinase, while another part is designed to interact with a different protein involved in the same disease pathway.

Computational tools are central to this process. longdom.org Molecular modeling can be used to simulate how a modified compound will bind to its intended targets, allowing for the in silico optimization of affinity and selectivity before any chemical synthesis is undertaken. This iterative process of design, synthesis, and testing is at the heart of modern medicinal chemistry.

Mechanistic Elucidation of Biological Effects at a Systems Level

A deep understanding of a compound's mechanism of action is essential for its development as a therapeutic agent. As mentioned in the context of multi-omics, a systems-level approach is needed to unravel the complex biological effects of this compound. nih.gov

By integrating multi-omics data, it is possible to construct network models of the cellular processes affected by the compound. These networks can reveal not only the direct targets of the compound but also the downstream effects on other proteins and pathways. This "network pharmacology" approach can provide a more complete picture of the drug's mechanism of action.

For example, if this compound is found to have anti-inflammatory activity, a systems-level analysis could identify the key signaling pathways (e.g., NF-κB, MAPK) that are modulated. It could also reveal unexpected connections to other pathways, potentially identifying new therapeutic opportunities or predicting potential side effects. This comprehensive mechanistic understanding is critical for the translation of a promising compound from the laboratory to the clinic.

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for N-(3-chloro-2-hydroxyphenyl)acetamide, and how can purity be ensured?

- Methodology :

- Step 1 : React 3-chloro-2-hydroxyaniline with acetic anhydride under reflux in dichloromethane, using triethylamine as a base to neutralize HCl byproducts .

- Step 2 : Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane eluent). Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm by melting point (lit. range: 155–162°C) .

- Key Considerations : Adjust stoichiometry (1:1.2 molar ratio of amine to anhydride) to minimize unreacted starting material.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- FTIR : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and phenolic O–H stretch (~3200–3500 cm⁻¹).

- NMR : ¹H NMR (DMSO-d6) should show acetamide CH3 at δ ~2.1 ppm and aromatic protons at δ ~6.8–7.5 ppm. ¹³C NMR peaks for carbonyl (δ ~168–170 ppm) and Cl-substituted carbons (δ ~120–135 ppm) .

- Mass Spectrometry : ESI-MS ([M+H]⁺) expected at m/z 214.05 (C8H8ClNO2).

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Methodology :

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) on a single crystal at 100 K. SHELX programs (e.g., SHELXL) refine hydrogen bonding networks (e.g., N–H···O interactions) .

- Key Metrics : Compare dihedral angles between aromatic rings (e.g., ~60° in related compounds) to assess planarity .

- Contradictions : Discrepancies in bond lengths (e.g., C–Cl: 1.73–1.77 Å) may arise from resolution limits; use high-quality crystals to minimize errors .

Q. What computational methods predict the electronic properties of this compound?

- Methodology :

- DFT Calculations : B3LYP/6-311++G(d,p) basis set to compute HOMO-LUMO gaps (e.g., ~4.5 eV for analogs) and MESP surfaces (electron-deficient regions near Cl and O) .

- Validation : Compare computed IR spectra with experimental data to validate functional group assignments .

Q. How do substituents on the phenyl ring influence biological activity in acetamide derivatives?

- Methodology :

- SAR Study : Synthesize analogs (e.g., 3-fluoro, 4-methyl) and test against bacterial models (e.g., E. coli MIC assays).

- Data Analysis : Cl-substituted derivatives show enhanced activity due to lipophilicity (logP ~1.8), while hydroxyl groups improve solubility (cLogS ~−2.5) .

- Contradictions : Some studies report reduced activity with bulky substituents; use molecular docking (e.g., AutoDock Vina) to assess steric effects .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the environmental persistence of chloroacetamides?

- Methodology :

- Degradation Studies : Compare hydrolysis rates (pH 7, 25°C) and photolysis (UV-Vis, λ = 254 nm) across studies.

- Key Factors : Variability in soil organic matter (SOM) content (5–20%) alters half-life (e.g., 30–90 days) .

- Resolution : Standardize test conditions (OECD 307 guidelines) and use LC-MS/MS to quantify degradates (e.g., ESA/OXA metabolites) .

Tables for Key Data

| Property | Value | Method | Reference |

|---|---|---|---|

| Melting Point | 155–162°C | DSC | |

| logP (Octanol-Water) | ~1.8 | Shake-flask | |

| HOMO-LUMO Gap | 4.5 eV (DFT) | B3LYP/6-311++G(d,p) | |

| Crystallographic R-factor | <0.05 | SHELXL refinement |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。